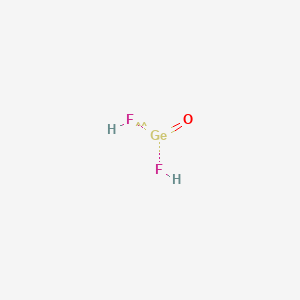
1-Tetradecanol, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetradecanol, aluminum salt is a compound formed by the reaction of 1-Tetradecanol with aluminum. It is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . The aluminum salt of 1-Tetradecanol is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
1-Tetradecanol can be prepared by the hydrogenation of myristic acid (or its esters), which can be found in nutmeg, palm kernel oil, and coconut oil . The aluminum salt of 1-Tetradecanol can be synthesized by reacting 1-Tetradecanol with aluminum chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the aluminum salt. Industrial production methods may involve the use of petrochemical feedstocks and the Ziegler process .
Analyse Chemischer Reaktionen
1-Tetradecanol, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The aluminum salt can undergo substitution reactions with other chemical reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Tetradecanol, aluminum salt has a wide range of scientific research applications:
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying fatty alcohols.
Wirkmechanismus
The mechanism of action of 1-Tetradecanol, aluminum salt involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, the phase-change properties of the compound allow for controlled release of active ingredients. The aluminum component can also interact with proteins, leading to the formation of complexes that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Tetradecanol, aluminum salt can be compared with other similar compounds, such as:
1-Hexadecanol (Cetyl alcohol): Another fatty alcohol with similar properties but a longer carbon chain.
1-Octadecanol (Stearyl alcohol): A fatty alcohol with an even longer carbon chain, used in similar applications.
1-Dodecanol (Lauryl alcohol): A shorter-chain fatty alcohol with similar chemical properties. The uniqueness of this compound lies in its specific chain length and the presence of the aluminum component, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
67905-32-2 |
|---|---|
Molekularformel |
C42H87AlO3 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
aluminum;tetradecan-1-olate |
InChI |
InChI=1S/3C14H29O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*2-14H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
FBTAHIPTXOWATH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].[Al+3] |
Verwandte CAS-Nummern |
112-72-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)







![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)



